![molecular formula C11H14BrN5O2 B13492022 tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate: is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the bromo group: Bromination reactions using reagents like N-bromosuccinimide (NBS) are commonly employed.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
tert-Butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate undergoes various chemical reactions:
Substitution Reactions: The bromo group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrazines for cyclization, and tert-butyl alcohol for esterification .
Scientific Research Applications
tert-Butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used to study the biological pathways and mechanisms involving pyrazolo[3,4-d]pyrimidines.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
tert-Butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
tert-Butyl 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a phenyl group instead of a bromo group, which affects its biological activity and selectivity.
tert-Butyl 3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a fluorophenyl group introduces different electronic properties and potential interactions with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity .
Properties
Molecular Formula |
C11H14BrN5O2 |
|---|---|
Molecular Weight |
328.17 g/mol |
IUPAC Name |
tert-butyl 2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)acetate |
InChI |
InChI=1S/C11H14BrN5O2/c1-11(2,3)19-6(18)4-17-10-7(8(12)16-17)9(13)14-5-15-10/h5H,4H2,1-3H3,(H2,13,14,15) |
InChI Key |
YOZDYAZJNJQJND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=NC=NC(=C2C(=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


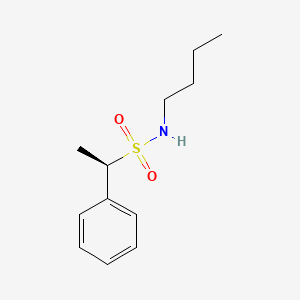
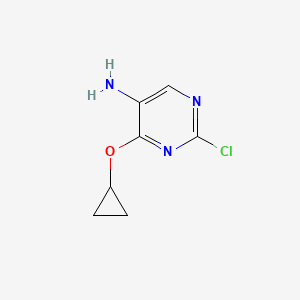


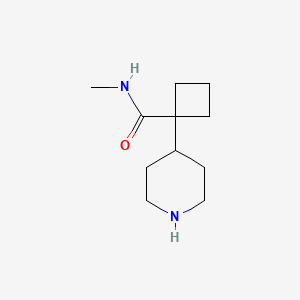
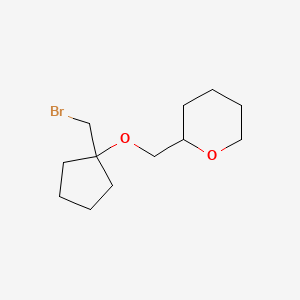
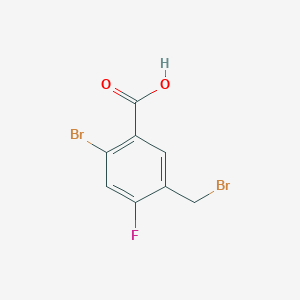
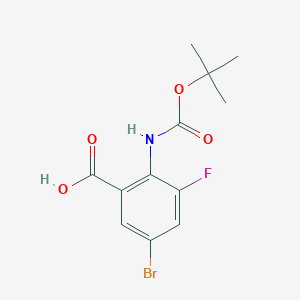
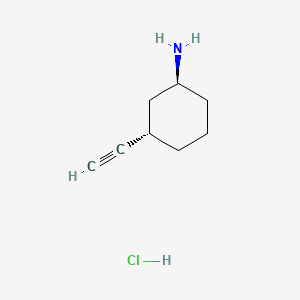
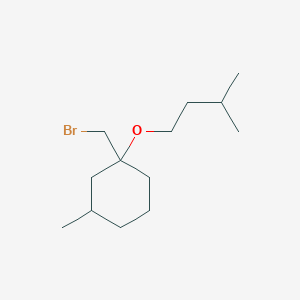
![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)
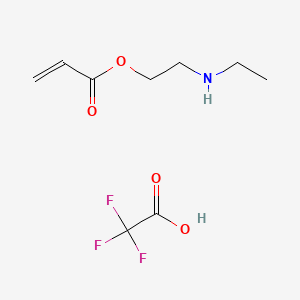
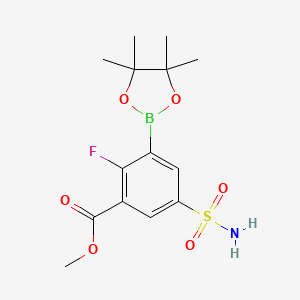
![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
